1H-1,6-diazaphenalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVOZVOESRNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC3=C2C(=C1)NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500568 | |
| Record name | 1H-Benzo[ij][2,7]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27212-02-8 | |
| Record name | 1H-Benzo[ij][2,7]naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1h 1,6 Diazaphenalene and Its Derivatives
Pioneering Synthetic Routes to the 1,6-Diazaphenalene Core
Classical Approaches and Reaction Mechanisms
While a definitive, single-step named reaction for the synthesis of 1H-1,6-diazaphenalene is not prominently featured in the literature, its synthesis is conceptually analogous to established methods for quinoline (B57606) synthesis. Reactions such as the Combes and Pfitzinger syntheses, which form quinolines from anilines and β-dicarbonyl compounds or isatins and carbonyl compounds respectively, provide a foundational understanding of the types of cyclization and condensation reactions that could be adapted to form the diazaphenalene core wikipedia.orgwikipedia.orgresearchgate.netresearchgate.netjocpr.comijsr.netresearchgate.net.
The mechanism for these analogous reactions typically involves an initial condensation to form an enamine or imine intermediate, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. The final step is a dehydration event that leads to the aromatic heterocyclic system wikipedia.orgwikipedia.org. For the synthesis of this compound, this would conceptually involve a suitably substituted aminopyridine or a related nitrogen-containing heterocycle that undergoes intramolecular cyclization to form the third ring.
Evolution of Synthetic Strategies for Core Functionalization
The evolution of synthetic strategies has moved towards methods that allow for the introduction of functional groups onto the 1,6-diazaphenalene core. This can be achieved either by derivatization of the parent heterocycle or by employing substituted precursors in the initial synthesis. Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, could potentially be employed to construct functionalized diazaphenalenes, although specific examples in the literature are scarce wikipedia.org. The development of synthetic routes that allow for the regioselective placement of substituents is crucial for tuning the electronic and steric properties of the molecule for specific applications.
Regioselective and Stereoselective Derivatization
The derivatization of the this compound core is essential for exploring its structure-activity relationships. Key to this is the ability to control the regioselectivity of reactions, directing substituents to specific positions on the heterocyclic framework.
N-Alkylation and N-Acylation Reactions
The presence of a secondary amine in the this compound structure allows for functionalization at the nitrogen atom through N-alkylation and N-acylation reactions. While specific studies on this compound are not extensively detailed, analogous reactions on similar heterocyclic systems, such as indazoles, provide valuable insights.
N-alkylation is typically achieved by treating the heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the reaction, particularly in systems with multiple nitrogen atoms. Common bases include sodium hydride, potassium carbonate, and various organic bases nih.govnih.gov.
N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions are often straightforward and can be used to introduce a variety of functional groups to the nitrogen atom.
| Reagent | Base | Solvent | Temperature | General Observations |
|---|---|---|---|---|
| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF, DMF | 0 °C to RT | Often provides high yields and good regioselectivity. |
| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMF, Acetonitrile (B52724) | RT to elevated temperatures | A milder base, may require heating. |
| Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | NaOH, KOH | Aqueous or biphasic | RT | Effective for methylation. |
Electrophilic Aromatic Substitution Patterns
The electron-rich nature of the this compound ring system makes it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the heterocyclic core and the reaction conditions.
The halogenation of 1,6-diazaphenalene has been studied, with a particular focus on bromination. The outcome of the reaction is highly dependent on the acidity of the reaction medium.
Bromination: In a neutral medium, such as glacial acetic acid with sodium acetate, the bromination of 1,6-diazaphenalene with one equivalent of bromine leads to a mixture of products, including the 3-bromo and 7-bromo isomers. When two equivalents of bromine are used, a complex mixture of di- and tri-brominated products is obtained.
However, performing the bromination in a strongly acidic medium, such as trifluoroacetic acid, leads to the protonation of the 1,6-diazaphenalene. This protonated species directs the electrophilic attack almost exclusively to the 7-position, affording the 7-bromo-1,6-diazaphenalene in high yield. This regioselectivity is attributed to the electronic distribution in the protonated ring system.
| Reagents | Solvent | Key Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Br₂ (1 equiv.), NaOAc | Glacial Acetic Acid | Stirring at RT | 3-bromo- and 7-bromo-1,6-diazaphenalene | Mixture | wikipedia.org |
| Br₂ | Trifluoroacetic Acid | - | 7-bromo-1,6-diazaphenalene | 81% | wikipedia.org |
Chlorination: While less detailed in the literature compared to bromination, the chlorination of 1,6-diazaphenalene can be achieved using reagents such as N-chlorosuccinimide (NCS) researchgate.netnih.govresearchgate.net. By analogy with the bromination studies, it is expected that the regioselectivity of chlorination would also be influenced by the reaction conditions, with acidic media favoring substitution at the 7-position. A patent describes the synthesis of 7-chloroquinaldine, a related heterocyclic compound, using m-chloroaniline and crotonaldehyde, highlighting a synthetic approach to a chlorinated quinoline derivative google.comgoogle.com.
Nitration Studies
The introduction of a nitro group onto the this compound scaffold is a critical transformation for further functionalization. However, the direct nitration of 1,6-diazaphenalene has presented challenges. Initial attempts at nitration often resulted in the formation of a mixture of products, with nitration occurring at both the -3 and -7 positions. This lack of regioselectivity complicated the isolation of specific isomers.
A significant breakthrough in achieving controlled mononitration was the use of a sodium nitrite (B80452) and trifluoroacetic acid (NaNO₂/CF₃CO₂H) nitrating mixture at a low temperature of -63 °C. This method successfully yielded the desired 7-nitro-1H-1,6-diazaphenalene in a 40% yield, alongside some unreacted starting material wikipedia.org. This procedure provided a viable route to a key intermediate for the synthesis of other 7-substituted derivatives.
Acylation and Other Electrophilic Functionalizations
The functionalization of the this compound ring system through electrophilic reactions beyond nitration is crucial for expanding its chemical diversity. One of the key electrophilic substitution reactions is halogenation.
The bromination of 1,6-diazaphenalene has been studied, revealing that the reaction conditions significantly influence the regioselectivity of the substitution. Direct bromination of the neutral 1,6-diazaphenalene molecule leads to a mixture of mono-, di-, and tribrominated derivatives. This lack of selectivity can be attributed to the complex electronic nature of the heterocyclic system.
In contrast, performing the bromination on the conjugate acid of 1,6-diazaphenalene, by conducting the reaction in trifluoroacetic acid, provides a highly regioselective route to the 7-bromo isomer. This approach yields 7-bromo-1,6-diazaphenalene in a remarkable 81% yield. Theoretical calculations of charge densities and localization energies have corroborated these experimental findings, indicating that the protonated form of the molecule directs electrophilic attack to the 7-position. This method offers a strategic advantage for the synthesis of 7-substituted 1,6-diazaphenalenes, which are valuable precursors for various applications.
Below is a table summarizing the outcomes of the bromination of 1,6-diazaphenalene under different conditions:
| Starting Material | Reagents | Solvent | Major Product(s) | Yield |
| 1,6-Diazaphenalene | Bromine, Sodium Acetate | Glacial Acetic Acid | Mixture of mono-, di-, and tribromo derivatives | Not specified |
| 1,6-Diazaphenalene (protonated) | Bromine | Trifluoroacetic Acid | 7-Bromo-1,6-diazaphenalene | 81% |
Nucleophilic Substitution and Cross-Coupling Methodologies
Advanced Synthetic Approaches and Late-Stage Functionalization
Detailed information regarding advanced synthetic approaches and late-stage functionalization strategies specifically targeting the this compound scaffold is not present in the provided search results. These areas represent a frontier in the synthetic chemistry of this heterocyclic system, with significant potential for the development of novel derivatives with tailored properties.
Theoretical and Spectroscopic Investigations of 1h 1,6 Diazaphenalene Electronic Structure
Computational Chemistry Approaches for Electronic Structure Elucidation
Computational chemistry provides a powerful lens through which the electronic intricacies of molecules can be scrutinized. These theoretical methods allow for the calculation of various molecular properties that are often difficult or impossible to determine experimentally.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, offering a means to predict the electronic structure and properties of molecules with a high degree of accuracy. DFT methods, such as the popular B3LYP functional, calculate the electron density of a system to determine its energy and other properties. nih.govchemrxiv.org Ab initio calculations, on the other hand, are based on first principles of quantum mechanics without the use of empirical parameters.
Interactive Data Table: Calculated Geometrical Parameters of 1H-1,6-Diazaphenalene (Hypothetical)
| Parameter | Value (Å/°) |
| C1-N1 Bond Length | 1.35 |
| N1-C9b Bond Length | 1.38 |
| C2-C3 Bond Length | 1.40 |
| C3a-C4 Bond Length | 1.39 |
| N6-C5a Bond Length | 1.37 |
| C1-N1-C9b Angle | 118.5 |
| N1-C9b-C9a Angle | 121.0 |
| C3-C3a-C4 Angle | 120.0 |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its electronic excitation properties. nih.gov
Computational methods can precisely calculate the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. For this compound, these calculations would reveal the distribution of electron density in these key orbitals, highlighting the regions of the molecule most likely to be involved in chemical reactions.
Interactive Data Table: Calculated Frontier Orbital Energies of this compound (Hypothetical)
| Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.55 |
Furthermore, the distribution of electron charge across the molecule can be quantified using methods like Mulliken population analysis. scielo.org.mx This provides insight into the partial positive and negative charges on each atom, which influences the molecule's electrostatic interactions and reactivity.
Reactivity Indices and Prediction of Electrophilic/Nucleophilic Sites
Conceptual DFT provides a framework for defining various reactivity indices that can predict the most reactive sites within a molecule. These indices include the Fukui function, which identifies the regions of a molecule where the electron density changes most significantly upon the addition or removal of an electron. pku.edu.cn The sites with a high value of the Fukui function for nucleophilic attack are prone to reaction with electrophiles, and vice versa.
Advanced Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the experimental elucidation of molecular structure and bonding. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information that complements and validates computational findings.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uobasrah.edu.iq High-resolution 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively, through their chemical shifts. researchgate.netijcps.orgresearchgate.net Furthermore, the coupling patterns between adjacent nuclei (spin-spin splitting) reveal the connectivity of atoms within the molecule.
For this compound, 1H and 13C NMR spectroscopy would be essential for confirming its proposed structure. The chemical shifts of the aromatic protons and carbons would provide insight into the electronic effects of the nitrogen atoms on the phenalene (B1197917) ring system.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Hypothetical)
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2-H | 7.5 | 125.0 |
| C3-H | 6.8 | 115.2 |
| C4-H | 7.2 | 128.9 |
| C5-H | 7.9 | 130.1 |
| C7-H | 8.1 | 135.4 |
| C8-H | 7.0 | 118.6 |
| C9-H | 7.6 | 126.3 |
| N1-H | 10.2 | - |
NMR spectroscopy is also a primary technique for studying dynamic processes such as tautomerism. figshare.comresearchgate.netresearchgate.net Tautomers are isomers that readily interconvert, often through the migration of a proton. In the case of this compound, the proton on one of the nitrogen atoms could potentially migrate to the other nitrogen, leading to a tautomeric equilibrium. Variable-temperature NMR studies can be employed to investigate the kinetics and thermodynamics of such processes. The observation of averaged signals or the coalescence of distinct signals at different temperatures can provide evidence for tautomerism.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.govnih.gov These techniques are particularly useful for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic system. Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information and is particularly sensitive to non-polar bonds.
Computational methods can be used to calculate the theoretical vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. esisresearch.org
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound (Hypothetical)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1620 | C=N stretch |
| 1580 | C=C stretch (aromatic) |
| 1450 | In-plane C-H bend |
| 850 | Out-of-plane C-H bend |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior
The electronic transitions and photophysical properties of this compound have been characterized using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insight into how the molecule interacts with light, revealing information about its electron configuration and energy levels.
In an acetonitrile (B52724) solution, this compound exhibits distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by several maxima (λmax), which correspond to electronic transitions from the ground state to various excited states. The longest wavelength absorption band, appearing at 379 nm, is attributed to the π-π* transition. Shorter wavelength absorptions are observed at 360, 321, 308, and 242 nm.
Upon excitation, this compound emits light, a phenomenon known as fluorescence. The fluorescence spectrum shows an emission maximum (λem) at 392 nm when excited at 379 nm in an acetonitrile solution. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the structural relaxation of the molecule in the excited state.
| Spectroscopic Parameter | Wavelength (nm) | Solvent |
| UV-Vis Absorption (λmax) | 379, 360, 321, 308, 242 | Acetonitrile |
| Fluorescence Emission (λem) | 392 | Acetonitrile |
Data sourced from Murata, T., et al. (2006). Bulletin of the Chemical Society of Japan, 79(6), 894-913.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, mass spectrometry confirms its molecular formula and reveals characteristic fragmentation patterns.
The molecular formula of this compound is C₁₁H₈N₂. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this formula. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) and subsequent fragmentation.
The fragmentation of this compound is expected to proceed through pathways that lead to stable ions. A common fragmentation pathway for nitrogen-containing aromatic compounds is the loss of a hydrogen cyanide (HCN) molecule, which has a mass of 27 atomic mass units. This would result in a significant peak at m/z [M-27]⁺. Further fragmentation could involve the loss of another HCN molecule or other small neutral species. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
| Ion | m/z (mass-to-charge ratio) | Proposed Identity |
| Molecular Ion (M⁺) | 168 | [C₁₁H₈N₂]⁺ |
| Fragment Ion | 141 | [M-HCN]⁺ |
Fragmentation data is based on general principles for similar aromatic nitrogen heterocycles.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound reveals a planar molecular conformation and a packing arrangement dominated by hydrogen bonding.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Key Intermolecular Interaction | N-H···N Hydrogen Bonding |
| Molecular Arrangement | Planar molecules forming 1D tapes |
Data sourced from Murata, T., et al. (2006). Bulletin of the Chemical Society of Japan, 79(6), 894-913.
Reactivity Profiles and Mechanistic Pathways of 1h 1,6 Diazaphenalene
Electrophilic Reactivity: Substituent Effects and Regioselectivity
The 1H-1,6-diazaphenalene system is susceptible to electrophilic attack, with the regiochemical outcome being highly dependent on reaction conditions, particularly the acidity of the medium. Theoretical calculations based on Highest Occupied Molecular Orbital (HOMO) densities predict a reactivity pattern of 7 > 3 > 4 > 9 for the neutral molecule cdnsciencepub.com.
The bromination of this compound serves as a clear example of how reaction conditions dictate regioselectivity. When the neutral compound is treated with bromine in glacial acetic acid with sodium acetate, a mixture of mono-, di-, and tri-bromo derivatives is formed cdnsciencepub.com. This lack of selectivity suggests multiple positions on the ring system are activated for electrophilic attack under neutral or weakly acidic conditions.
In stark contrast, when the reaction is performed under strongly acidic conditions, such as in trifluoroacetic acid, the diazaphenalene is protonated to form its conjugate acid cdnsciencepub.com. This protonation significantly alters the electronic distribution within the ring system. Consequently, electrophilic attack by bromine occurs almost exclusively at a single position. Bromination of the conjugate acid of this compound yields the 7-bromo isomer as the major product with a high yield of 81% cdnsciencepub.com. This pronounced regioselectivity is attributed to the electronic effects of the protonated nitrogen atoms, which direct the incoming electrophile to the 7-position. Charge density and localization energy calculations are in agreement with this observed orientation pattern cdnsciencepub.com.
| Reaction Conditions | Reacting Species | Major Product(s) | Yield of Major Product |
|---|---|---|---|
| Br₂, Glacial Acetic Acid, NaOAc | Neutral this compound | Mixture of mono-, di-, and tri-bromo derivatives | Not applicable (mixture) |
| Br₂, Trifluoroacetic Acid | Conjugate Acid of this compound | 7-Bromo-1H-1,6-diazaphenalene | 81% |
While specific nitration studies on this compound are not extensively detailed in the provided search results, the mechanism can be inferred from the general principles of electrophilic aromatic substitution. Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid libretexts.orglibretexts.org. The role of the sulfuric acid catalyst is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺) libretexts.orglibretexts.org.
This powerful electrophile then attacks the π-electron system of the aromatic ring. For this compound, the nitronium ion would attack an electron-rich position on the ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion libretexts.org. The reaction is completed by the loss of a proton from the carbon atom that was attacked, restoring the aromaticity of the ring system and yielding a nitro-substituted diazaphenalene. Given the results from halogenation studies, it is plausible that nitration under strongly acidic conditions would also favor substitution at the 7-position.
Electrophilic acylation, such as the Friedel-Crafts reaction, is a fundamental method for introducing acyl groups onto an aromatic ring. The reaction typically involves an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) youtube.com. The catalyst coordinates with the acylating agent to form a highly electrophilic acylium ion (R-C=O⁺).
This acylium ion serves as the electrophile that attacks the diazaphenalene ring. Similar to other electrophilic substitutions, the reaction would proceed through a carbocation intermediate, followed by deprotonation to restore aromaticity. The regioselectivity would likely be influenced by the reaction conditions and the inherent electronic properties of the diazaphenalene nucleus.
Nucleophilic Reactivity and Additions
In contrast to electrophilic attack, which targets electron-rich regions, nucleophilic attack occurs at electron-deficient sites of a molecule. Theoretical calculations based on the virtual Lowest Unoccupied Molecular Orbital (LUMO) densities for this compound and its protonated forms indicate that nucleophilic attack is most likely to occur at positions 2 and 5 cdnsciencepub.com. These positions are predicted to be the most electrophilic carbons in the ring system, making them susceptible to attack by nucleophiles.
Oxidative and Reductive Transformations (e.g., Reaction with Singlet Oxygen)
The reaction of this compound with powerful oxidizing agents like singlet oxygen (¹O₂) has not been specifically documented in the available literature. However, the general reactivity of singlet oxygen with electron-rich organic molecules involves processes like [2+2] cycloadditions with double bonds or ene reactions researchgate.net. Given the electron-rich nature of the diazaphenalene core, it could potentially react with singlet oxygen at one of its C=C double bonds to form an unstable dioxetane intermediate, or undergo an ene-type reaction if a suitable allylic hydrogen is available. For instance, studies on the reaction of singlet oxygen with 1,3-cyclohexadiene show the formation of an endoperoxide via a diradical pathway researchgate.net. A similar pathway could be envisioned for the diazaphenalene system, leading to various oxidized products.
Prototropic Tautomerism and Acid-Base Properties
This compound exhibits prototropic tautomerism, a process involving the migration of a proton. In this molecule, the hydrogen atom on one nitrogen can move to the other nitrogen atom cdnsciencepub.com. This intramolecular proton transfer is analogous to the well-known tautomerism in imidazole (B134444) cdnsciencepub.com. The process is so rapid that it cannot be resolved on the NMR timescale, leading to a time-averaged, simplified NMR spectrum that reflects the chemical equivalence of corresponding positions on both sides of the molecule cdnsciencepub.com.
The presence of two basic nitrogen atoms confers amphiprotic properties to the molecule. It can be protonated in acidic media to form a stable cation, as demonstrated in its reaction with trifluoroacetic acid cdnsciencepub.com. This protonation is a key aspect of its chemistry, as it profoundly influences the molecule's reactivity in electrophilic substitution reactions by altering the electron density distribution across the aromatic system cdnsciencepub.com.
Cycloaddition and Annulation Chemistry of this compound Remains an Unexplored Frontier
Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the cycloaddition reactions and annulation chemistry of the compound this compound is not presently available. While the fields of cycloaddition and annulation reactions are well-established for a wide variety of aza-aromatic compounds, including quinolines, isoquinolines, and other polycyclic nitrogen-containing heterocycles, dedicated studies on the reactivity of the this compound core in these transformations have not been reported.
Cycloaddition reactions, such as the Diels-Alder reaction, and various annulation strategies are powerful synthetic tools for the construction of complex fused-ring systems. The exploration of these reactions in novel heterocyclic frameworks is a continuing area of chemical research. However, the specific application of these methods to this compound, and the characterization of the resulting products, are absent from the current body of scientific knowledge.
Consequently, a detailed discussion of reactivity profiles, mechanistic pathways, and the synthesis of fused-ring systems derived from this compound via cycloaddition or annulation reactions cannot be provided at this time. This particular area of its chemistry represents a potential avenue for future research and discovery within the broader field of heterocyclic chemistry.
Due to the lack of specific data, the generation of data tables and detailed research findings as requested is not possible.
Coordination Chemistry and Supramolecular Assemblies of 1h 1,6 Diazaphenalene
Ligand Design and Metal Complexation
The 1,6-diazaphenalene scaffold possesses strong electron-donating capabilities, comparable to well-known organic donors like tetrathiafulvalene (B1198394) (TTF). This property is central to its design as a ligand for forming charge-transfer complexes and protonated salts, which can be considered a form of complexation driven by electronic and acid-base interactions.
The nitrogen atoms at the 1- and 6-positions provide potential coordination sites. Depending on the steric and electronic environment, 1,6-diazaphenalene can theoretically act as a ligand in several ways:
Monodentate Coordination: Utilizing one of its nitrogen atoms to bind to a single metal center.
Bidentate Chelating Coordination: Using both nitrogen atoms to bind to the same metal center, forming a stable chelate ring.
Bidentate Bridging Coordination: Using its two nitrogen atoms to link two different metal centers, facilitating the formation of polynuclear complexes or coordination polymers.
While these modes are theoretically possible, the scientific literature extensively focuses on the charge-transfer and hydrogen-bonding capabilities of 1,6-diazaphenalene rather than its classical coordination as a ligand to transition metal centers. Research specifically detailing the synthesis and structural characterization of monodentate, bidentate, or polydentate metal complexes of 1,6-diazaphenalene is not widely available.
Substituents play a crucial role in modulating the electronic properties and steric profile of the 1,6-diazaphenalene ligand system. Introducing groups at various positions on the aromatic backbone can fine-tune its electron-donating strength and influence the geometry of resulting complexes.
Research has focused on derivatives such as 2,5-dichloro-1,6-diazaphenalene and 2,5-bis(methylthio)-1,6-diazaphenalene. Cyclic voltammetry studies reveal that these substituents significantly alter the redox potentials of the molecule. For instance, the introduction of electron-donating methylthio groups enhances the electron-donating ability of the diazaphenalene core. oup.com
In the context of complexation, these electronic modifications directly impact the formation of charge-transfer complexes. For example, 1,6-diazaphenalene derivatives form complexes with the strong electron acceptor 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). oup.com The degree of charge transfer in these complexes, a key parameter determining their electronic properties, is directly influenced by the electron-donating power of the substituted 1,6-diazaphenalene donor. These complexes exhibit high electrical conductivity (on the order of 10⁻²–10⁻¹ S cm⁻¹) and display semiconducting behavior. oup.com
The table below summarizes the oxidation potentials of selected 1,6-diazaphenalene derivatives, illustrating the electronic impact of substituents.
| Compound | Substituents | First Oxidation Potential (E¹₁/₂) vs. Ag/Ag⁺ (V) | Second Oxidation Potential (E²₁/₂) vs. Ag/Ag⁺ (V) |
|---|---|---|---|
| 1,6-Diazaphenalene | None | +0.46 | +1.00 |
| 2,5-Dichloro-1,6-diazaphenalene | 2,5-dichloro | +0.66 | +1.22 |
| 2,5-Bis(methylthio)-1,6-diazaphenalene | 2,5-bis(methylthio) | +0.44 | +0.92 |
Supramolecular Architectures
The planar structure and hydrogen-bonding capabilities of 1,6-diazaphenalene make it an excellent candidate for constructing ordered supramolecular assemblies through non-covalent interactions.
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule through non-covalent interactions. nih.gov While the rigid, cavity-like structures of some supramolecular systems allow for selective binding, specific examples of 1H-1,6-diazaphenalene participating in well-defined host-guest recognition phenomena are not extensively documented in the scientific literature.
The self-assembly of 1,6-diazaphenalene derivatives is primarily driven by two key non-covalent interactions: hydrogen bonding and π-π stacking. These interactions direct the molecules to form well-ordered, one-dimensional structures in the solid state. oup.com
Hydrogen Bonding: Upon protonation, for instance with acids like HBr or HBF₄, 1,6-diazaphenalene derivatives form salts. In the crystal structures of these salts, the protonated nitrogen atoms act as hydrogen-bond donors, while the counter-anions (e.g., Br⁻ or BF₄⁻) act as acceptors. This results in the formation of infinite one-dimensional chains linked by N–H···X···H–N hydrogen bonds (where X is the anion). oup.com This robust hydrogen-bonding network is a defining feature of the supramolecular chemistry of these compounds.
π-π Stacking: In charge-transfer complexes with acceptors like TCNQ, the planar 1,6-diazaphenalene donors and TCNQ acceptors arrange into segregated stacking columns. oup.com Within these columns, significant π-π stacking interactions occur between the aromatic rings of adjacent molecules. These interactions are crucial for the charge transport properties that lead to the observed high electrical conductivity in these materials. The molecules within a stack are arranged in a parallel, face-to-face manner, allowing for efficient orbital overlap.
The following table presents crystallographic data for a protonated salt of a 1,6-diazaphenalene derivative, highlighting the key parameters of its hydrogen-bonded structure.
| Parameter | Value for [H-(2,5-dichloro-1,6-diazaphenalene)]Br |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Hydrogen Bond Type | N–H···Br |
| N···Br distance (Å) | 3.218 |
| H···Br distance (Å) | 2.36 |
| N–H···Br angle (°) | 162 |
| Supramolecular Motif | One-dimensional chain |
Mechanically interlocked molecules (MIMs), such as catenanes (composed of two or more interlocked rings) and rotaxanes (a wheel-like molecule threaded onto an axle), represent a sophisticated class of supramolecular architectures. naturalspublishing.com The synthesis of these systems often relies on template-directed strategies using ligands that can pre-organize components for the final ring-closing reaction. While various aromatic and heterocyclic ligands have been employed in the construction of MIMs, the use of this compound as a structural component in the synthesis of catenanes or rotaxanes has not been reported in the reviewed literature.
Intermolecular Interactions in Condensed Phases
The solid-state architecture of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the molecular packing and ultimately the material's properties.
X-ray crystal structure analyses of protonated salts of 1,6-diazaphenalene derivatives have provided detailed insights into their one-dimensional structures. For instance, in the bromide (Br⁻) and tetrafluoroborate (B81430) (BF₄⁻) salts of substituted 1,6-diazaphenalenes, prominent N–H···X···H–N (where X is the anion) hydrogen bonds are observed. These hydrogen-bonding networks are crucial in the formation of charge-transfer complexes.
In charge-transfer complexes with tetracyanoquinodimethane (TCNQ), N–H···N≡C hydrogen-bonding interactions play a pivotal role in constructing characteristic supramolecular assemblies. For example, a protonated derivative of 1,3-diazaphenalene and TCNQ form a hydrogen-bonded cyclic tetramer, while a protonated 1,6-diazaphenalene derivative and TCNQ form a linear D–A–D triad. TCNQ complexes of neutral 1,6-diazaphenalene derivatives, prepared by conventional mixing, have been identified as partial charge-transfer complexes with segregated stacking columns, as evidenced by spectroscopic data.
The ability of diazaphenalene systems to form these well-defined hydrogen-bonded networks highlights their potential as building blocks for novel conducting molecule-based materials. The intermolecular interactions facilitate the formation of ordered structures, which are essential for efficient charge transport.
Table 1: Crystallographic Data for a Substituted 1,6-Diazaphenalene Derivative
| Parameter | Value |
| Empirical Formula | C₁₂H₈Cl₂N₂ |
| Formula Weight | 251.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.358(2) |
| b (Å) | 14.869(3) |
| c (Å) | 8.891(2) |
| β (°) | 102.78(2) |
| V (ų) | 1078.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.547 |
| R₁ | 0.042 |
| wR₂ | 0.119 |
This data is for 2-methyl-5-phenyl-7,9-dichloro-1,6-diazaphenalene, a derivative of this compound.
Catalytic Applications via Metal-Diazaphenalene Complexes
The exploration of metal-diazaphenalene complexes in the realm of catalysis is an emerging field. While extensive research on the catalytic applications specifically involving this compound is limited in publicly available literature, the broader class of diazaphenalene ligands, with their versatile coordination capabilities and redox-active nature, presents significant potential for the development of novel catalysts.
The nitrogen atoms in the diazaphenalene core can act as effective coordination sites for a variety of transition metals. The resulting metal complexes can potentially catalyze a range of organic transformations. The extended π-system of the diazaphenalene ligand can also play a role in catalysis by stabilizing reactive intermediates or facilitating electron transfer processes.
Although direct examples of catalysis with this compound complexes are not well-documented, related N-heterocyclic ligands have shown considerable promise in catalysis. For instance, metal complexes of phenanthroline, which shares some structural similarities with the diazaphenalene core, are known to be active catalysts for various reactions, including oxidation and polymerization.
Further research into the synthesis and characterization of a wider range of metal complexes of this compound and the investigation of their reactivity are needed to fully uncover their potential in catalytic applications. The ability to tune the electronic and steric properties of the diazaphenalene ligand through substitution offers a promising avenue for the rational design of new and efficient catalysts for specific chemical transformations.
Advanced Applications and Structure Activity Relationships of 1h 1,6 Diazaphenalene Derivatives
Materials Science Applications
The rigid, planar, and electron-deficient nature of the 1H-1,6-diazaphenalene core makes it an attractive building block for novel materials with tailored optoelectronic properties.
Organic Electronics (e.g., Organic Semiconductors, OLEDs)
While direct experimental data on this compound in organic electronics is emerging, the properties of structurally related aza-aromatic compounds, such as diazapentacene and diazaperylene, provide strong indicators of its potential. The introduction of nitrogen atoms into polycyclic aromatic hydrocarbons significantly influences their electronic properties, often leading to n-type or ambipolar semiconductor behavior, which is less common in their all-carbon counterparts.
Theoretical and computational studies can predict the electronic properties of novel organic materials. Density Functional Theory (DFT) calculations, for instance, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial in assessing a material's potential as a semiconductor and its suitability for use in electronic devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). For example, a low HOMO-LUMO energy gap can indicate a higher chemical reactivity and lower stability of a molecule, which are important considerations in device fabrication and longevity. nih.gov
The performance of related diazapentacene derivatives in OFETs has been investigated, with some exhibiting rare n-type behavior. researchgate.net The strategic placement of nitrogen atoms in the aromatic core, as seen in 1,7-diazaperylene, has also been shown to create functional dielectric layers in OFETs. nih.gov These findings suggest that the this compound framework, with its specific arrangement of nitrogen atoms, could be synthetically modified to fine-tune its electronic characteristics for applications in organic semiconductors. Functionalization of the diazaphenalene core with various substituents could modulate its charge transport properties and solid-state packing, which are critical for device performance.
Below is a table summarizing the potential roles of this compound derivatives in organic electronics, based on findings from related aza-aromatic systems.
| Application Area | Potential Role of this compound Derivatives | Rationale based on Analogous Compounds |
| Organic Semiconductors | n-type or ambipolar charge transport materials in OFETs. | Introduction of nitrogen atoms into aromatic systems, as seen in diazapentacenes, can induce n-type behavior. researchgate.net |
| OLEDs | Electron-transporting or emissive layer materials. | The electron-deficient nature of the diazaphenalene core could facilitate electron injection and transport. |
| Dielectric Layers | Functional dielectric layers in OFETs. | 1,7-diazaperylene has been successfully used as a dielectric capping layer. nih.gov |
Molecular Sensors and Probes
The development of fluorescent chemosensors for the detection of specific ions and molecules is a rapidly growing field. The core principle involves a fluorophore (the signaling unit) linked to a receptor (the recognition unit). The binding of an analyte to the receptor induces a change in the fluorescence properties of the fluorophore, allowing for detection.
Nitrogen-containing heterocyclic compounds are frequently employed in the design of such sensors due to the ability of the nitrogen atoms to coordinate with metal ions. While specific examples of this compound-based sensors are not yet widely reported, the structural motif is highly promising. The two nitrogen atoms of the 1,6-diazaphenalene core could act as a binding site for metal cations. Functionalization of the aromatic backbone with other donor atoms (e.g., oxygen, sulfur) could enhance the selectivity and sensitivity for specific metal ions. nih.govnih.govresearchgate.net
The fluorescence of the this compound system could be modulated upon ion binding through mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). Computational methods like DFT can be employed to predict the sensing capabilities of new molecular designs. nih.govresearchgate.net These studies can elucidate the nature of the interaction between the sensor molecule and the analyte and predict the resulting changes in the electronic and optical properties.
The following table outlines the potential of this compound derivatives as molecular sensors.
| Sensor Component | Role of this compound Moiety | Design Considerations |
| Fluorophore | The core aromatic system can provide the intrinsic fluorescence. | Substituents can be added to tune the emission wavelength and quantum yield. |
| Receptor | The nitrogen atoms can act as a binding site for analytes like metal ions. | Introduction of other coordinating groups can enhance selectivity. |
Photoactive Materials and Energy Transfer Systems
Photoactive materials capable of absorbing light and participating in energy or electron transfer processes are fundamental to applications such as artificial photosynthesis and photovoltaics. These systems often consist of a donor and an acceptor moiety linked together. Upon photoexcitation, energy or an electron can be transferred from the donor to the acceptor.
The this compound core, with its extended π-system, can act as a chromophore, absorbing light in the UV-visible region. By covalently linking it to other photoactive units (donors or acceptors), it is possible to construct systems that exhibit photoinduced energy or electron transfer. The efficiency of these processes is governed by factors such as the distance and orientation between the donor and acceptor, the electronic coupling between them, and the energy levels of their excited states. documentsdelivered.com
Theoretical studies can provide valuable insights into the potential of this compound derivatives in such systems. Computational modeling can be used to calculate the energetics of the excited states and the electronic couplings between different components of a molecular dyad, thereby predicting the likelihood and rate of energy or electron transfer. For instance, in porphyrin-fullerene dyads, photoinduced electron transfer competes with energy transfer, and the dominant pathway can be controlled by the solvent polarity and the nature of the covalent linker. nih.govresearchgate.net Similar principles can be applied to the design of this compound-based photoactive systems.
Chemical Biology and Molecular Design
The rigid scaffold and the presence of hydrogen bond donors and acceptors make this compound an interesting starting point for the design of molecules that can interact with biological macromolecules.
Rational Design of Ligands for Protein-Ligand Interactions
Rational ligand design aims to create molecules that can bind to a specific biological target, such as a protein or enzyme, with high affinity and selectivity. This often involves designing a molecule that is complementary in shape and chemical properties to the binding site of the target. The this compound scaffold provides a rigid framework that can be decorated with various functional groups to optimize interactions with a protein's active site.
Molecular docking is a computational technique that can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method can be used to screen virtual libraries of this compound derivatives against a protein target of interest to identify potential binders. The docking results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information can then guide the synthesis of the most promising candidates for experimental validation.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for activity.
For this compound derivatives, SAR studies would involve synthesizing a library of compounds with variations at different positions of the diazaphenalene core and any appended side chains. These compounds would then be tested for their ability to bind to a specific target or elicit a particular biological response.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.gov The insights gained from SAR and QSAR studies on this compound derivatives could lead to the development of novel therapeutic agents.
The table below summarizes the application of computational methods in the design and study of this compound derivatives for chemical biology.
| Computational Method | Application to this compound Derivatives | Expected Outcome |
| Molecular Docking | Predicting the binding mode of derivatives in a protein's active site. | Identification of potential biological targets and key binding interactions. |
| QSAR | Correlating structural features with biological activity. | Predictive models for designing more potent and selective compounds. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the protein-ligand complex. | Understanding the stability of the complex and the role of solvent. nih.gov |
Development of Chemical Probes and Tools for Biological Systems6.3. Advanced Functional Material Design Based on Diazaphenalene Scaffolds
A comprehensive search of scientific databases and patent libraries did not yield specific examples of this compound derivatives being utilized as fluorescent probes for bioimaging, chemosensors for biological analytes, or as core components in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other advanced functional materials. The structure-activity relationships for this class of compounds in the context of biological probes remain largely unexplored in the available literature. Similarly, the specific contributions of the diazaphenalene scaffold to the properties of functional materials have not been sufficiently documented to generate an in-depth report.
Consequently, the creation of interactive data tables with detailed research findings, as requested, cannot be fulfilled due to the lack of available data. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy and reliance on credible, cited sources.
Future Research Directions and Emerging Paradigms for 1h 1,6 Diazaphenalene Chemistry
Q & A
Basic: What are the standard methods for synthesizing and characterizing halogenated derivatives of 1H-1,6-diazaphenalene?
Methodological Answer:
The halogenation of this compound typically involves electrophilic substitution. Bromination of the neutral compound yields mono-, di-, and tri-bromo derivatives, while bromination of its conjugate acid (protonated form) selectively produces the 7-bromo isomer in 81% yield due to charge localization effects . Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) to confirm regioselectivity and substitution patterns.
- High-Performance Liquid Chromatography (HPLC) to separate and quantify derivative mixtures.
- Mass Spectrometry (MS) for molecular weight validation.
Reference standards and controlled pH conditions are critical for reproducibility .
Basic: How can researchers determine the regioselectivity of electrophilic substitution in this compound?
Methodological Answer:
Regioselectivity is influenced by charge density distribution and localization energies. Computational methods such as Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict reactive sites by analyzing electron density and frontier molecular orbitals . Experimentally, protonating the diazaphenalene core (to form the conjugate acid) shifts electrophilic attack to the 7-position, as demonstrated in bromination studies. Comparative NMR analysis of neutral vs. protonated substrates validates computational predictions .
Advanced: What computational strategies are recommended for modeling the reactivity of this compound derivatives?
Methodological Answer:
For accurate reactivity modeling:
- Use DFT with exact-exchange corrections (e.g., B3LYP functional) to account for both electron correlation and exchange effects, critical for predicting activation energies and charge distributions .
- Perform Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions influencing stability.
- Validate predictions against experimental halogenation outcomes (e.g., 7-bromo isomer dominance in acidic conditions) .
Benchmark calculations against known derivatives (e.g., brominated analogs) ensure functional reliability .
Advanced: How should researchers design experiments to resolve contradictions in reported yields of halogenated derivatives?
Methodological Answer:
Contradictions often arise from variations in reaction conditions or characterization methods. To address this:
- Control Variables: Standardize pH, temperature, and solvent polarity. For example, acidic conditions favor 7-substitution, while neutral conditions yield mixed products .
- In Situ Monitoring: Use UV-Vis spectroscopy or online HPLC to track reaction progress and intermediate formation.
- Cross-Validation: Compare results across multiple characterization techniques (e.g., NMR, X-ray crystallography) to confirm product identity .
Publish detailed protocols, including raw spectral data, to enhance reproducibility .
Advanced: What statistical approaches are suitable for analyzing relationships between reaction conditions and product distributions?
Methodological Answer:
- Principal Component Analysis (PCA): Reduces dimensionality to identify key variables (e.g., pH, electrophile concentration) driving product distributions. Apply to datasets from repeated trials .
- Spearman’s Rank Correlation: Quantifies non-linear associations between reaction parameters (e.g., temperature) and yield/selectivity.
- Multivariate Regression: Models the impact of interacting variables (e.g., solvent polarity × electrophile strength) on regioselectivity.
Ensure datasets include replicates to account for experimental variance .
Advanced: How can researchers optimize synthetic routes to 7-substituted this compound derivatives?
Methodological Answer:
- Acid-Mediated Halogenation: Protonate the core to direct electrophiles to the 7-position, achieving >80% selectivity for bromination .
- Computational Screening: Use DFT to evaluate the steric and electronic effects of diverse substituents (e.g., -NO₂, -OMe) on reaction pathways.
- Post-Functionalization: Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on 7-halo derivatives to introduce complex groups.
Validate routes with kinetic studies to identify rate-limiting steps and optimize catalyst loading .
Advanced: What strategies are effective for characterizing trace impurities in this compound derivatives?
Methodological Answer:
- Tandem MS/MS : Fragments ions to identify impurities at ppm levels.
- Isotopic Labeling : Track impurity origins (e.g., via ¹³C-labeled precursors).
- Chromatographic Coupling : Use HPLC-UV/Vis-MS for simultaneous separation and structural elucidation.
Reference databases (e.g., NIST) and synthetic controls are essential for peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
